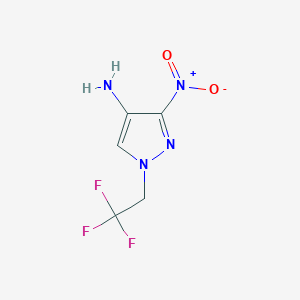
3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a nitro group at position 3 and a trifluoroethyl group at position 1
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitration of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of automated systems can also help in scaling up the production while maintaining the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrazole ring.
Aplicaciones Científicas De Investigación
3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: The compound can be used in studies to understand the interaction of nitro-containing pyrazoles with biological systems, including their potential as antimicrobial or anticancer agents.
Mecanismo De Acción
The mechanism of action of 3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological targets. The trifluoroethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
3-Nitro-1H-pyrazole: Lacks the trifluoroethyl group, making it less lipophilic.
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine: Lacks the nitro group, reducing its potential for redox reactions.
3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine:
Uniqueness
3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is unique due to the presence of both the nitro and trifluoroethyl groups. This combination imparts distinct chemical and physical properties, such as enhanced stability, lipophilicity, and the ability to participate in a variety of chemical reactions. These properties make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C5H5F3N4O2 |
|---|---|
Peso molecular |
210.11 g/mol |
Nombre IUPAC |
3-nitro-1-(2,2,2-trifluoroethyl)pyrazol-4-amine |
InChI |
InChI=1S/C5H5F3N4O2/c6-5(7,8)2-11-1-3(9)4(10-11)12(13)14/h1H,2,9H2 |
Clave InChI |
MBKKZMRBKGUCJF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NN1CC(F)(F)F)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


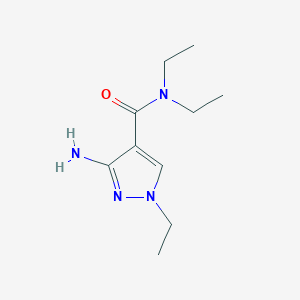
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[3-(dimethylamino)propyl]amine](/img/structure/B11731476.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11731478.png)
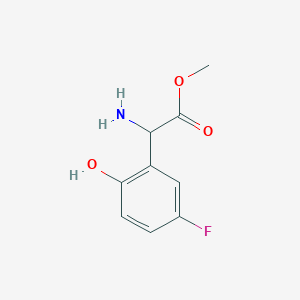

![2-methoxy-4-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11731494.png)
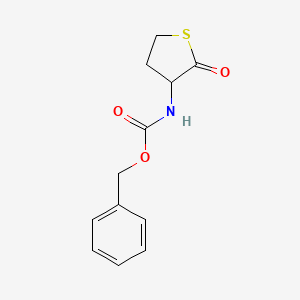

![[3-(diethylamino)propyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731516.png)
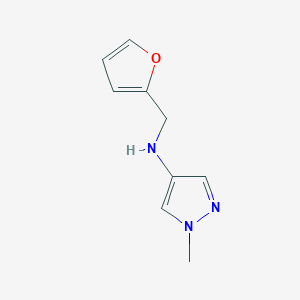
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11731534.png)
![2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid](/img/structure/B11731536.png)
![1-[3-(Methylsulfonyl)phenyl]cyclopentanamine](/img/structure/B11731537.png)
![2-[3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11731540.png)
